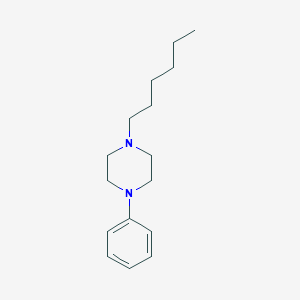

1-Hexyl-4-phenylpiperazine

説明

1-Hexyl-4-phenylpiperazine is a useful research compound. Its molecular formula is C16H26N2 and its molecular weight is 246.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Hexyl-4-phenylpiperazine (HPP) is a chemical compound that belongs to the piperazine class of molecules, which are known for their diverse biological activities. This article provides a comprehensive overview of HPP's biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a hexyl chain and a phenyl ring attached to a piperazine core. The synthesis of HPP typically involves the reaction of 1-hexylpiperazine with phenyl halides under basic conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing continuous flow reactors and catalytic methods.

HPP exhibits its biological effects primarily through interactions with neurotransmitter receptors in the central nervous system. It has been shown to influence dopaminergic and serotonergic pathways, which are crucial in regulating mood, cognition, and behavior. The compound's affinity for these receptors suggests potential applications in treating psychiatric disorders such as depression and anxiety .

Neuropharmacological Effects

- Dopamine Receptor Interaction : HPP has been studied for its ability to modulate dopamine receptor activity, which may contribute to its antipsychotic effects. Research indicates that it can act as both an agonist and antagonist depending on the receptor subtype involved .

- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes. This interaction is significant as it may help alleviate symptoms of anxiety and mood disorders.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of HPP. It has shown moderate activity against various bacterial strains, suggesting potential as an antibacterial agent. However, further research is necessary to elucidate its efficacy against specific pathogens and to understand the underlying mechanisms .

Study on Antidepressant Effects

A notable study investigated the antidepressant-like effects of HPP in animal models. The results indicated that HPP administration led to significant reductions in depressive-like behaviors in mice subjected to stress-induced models. This effect was associated with increased levels of serotonin and norepinephrine in the brain .

Cytotoxicity Evaluation

In vitro studies have assessed HPP's cytotoxic effects on cancer cell lines. While some derivatives showed promising results in inhibiting cell proliferation, HPP itself exhibited limited cytotoxicity against leukemia cells, highlighting the need for further structural modifications to enhance its anticancer potential .

Summary of Biological Activities

Future Directions

The biological activity of this compound presents exciting avenues for research. Future studies should focus on:

- Exploring Structural Modifications : To enhance receptor selectivity and improve therapeutic efficacy.

- Clinical Trials : To assess safety and effectiveness in human subjects for psychiatric disorders.

- Mechanistic Studies : To better understand the pathways through which HPP exerts its biological effects.

特性

IUPAC Name |

1-hexyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-2-3-4-8-11-17-12-14-18(15-13-17)16-9-6-5-7-10-16/h5-7,9-10H,2-4,8,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSTXRUAXCTZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437574 | |

| Record name | Piperazine,1-hexyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104393-81-9 | |

| Record name | Piperazine,1-hexyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。